molecular formula C14H18ClNO3 B11715643 N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester

N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester

Cat. No.: B11715643
M. Wt: 283.75 g/mol
InChI Key: CIAQWTMEOZOLIA-ZDUSSCGKSA-N
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Description

N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester is a chiral phenylalanine derivative with the molecular formula C₁₄H₁₈ClNO₃ and an average mass of 283.752 g/mol . This compound features a reactive chloromethyl group on the phenyl ring, which makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The chloromethyl functional group is a versatile handle for further chemical modifications, such as nucleophilic substitutions, allowing researchers to create a diverse array of more complex molecules . As an N-acetylated amino acid ester, it belongs to a class of compounds frequently used in the synthesis of peptide mimics and pharmaceutically relevant compounds . Similar phenylalanine-derived structures are often employed in the development of drug delivery systems, including polymeric micelles and nanoparticles, due to their ability to form hydrophobic segments that can encapsulate therapeutic agents . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-3-[4-(chloromethyl)phenyl]propanoate

InChI

InChI=1S/C14H18ClNO3/c1-3-19-14(18)13(16-10(2)17)8-11-4-6-12(9-15)7-5-11/h4-7,13H,3,8-9H2,1-2H3,(H,16,17)/t13-/m0/s1

InChI Key

CIAQWTMEOZOLIA-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)CCl)NC(=O)C

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)CCl)NC(=O)C

Origin of Product

United States

Preparation Methods

Acetylation of L-Phenylalanine

The α-amino group of L-phenylalanine is protected via acetylation to prevent undesired side reactions during subsequent steps. A standard method involves:

  • Reagents : L-phenylalanine, acetic anhydride, sodium bicarbonate.

  • Procedure :

    • Suspend L-phenylalanine in aqueous sodium bicarbonate (5%) at 0°C.

    • Slowly add acetic anhydride (1.2 equivalents) and stir at room temperature for 4 hours.

    • Acidify with HCl (pH 2–3) to precipitate N-acetyl-L-phenylalanine.

Yield : 85–90%.

Chloromethylation at the Para Position

Introducing the chloromethyl group at the phenyl ring’s para position requires careful regiocontrol. Two approaches are documented:

Method A: Direct Chloromethylation

  • Reagents : N-acetyl-L-phenylalanine, chloromethyl methyl ether (MOMCl), Lewis acid (e.g., ZnCl₂).

  • Procedure :

    • Dissolve N-acetyl-L-phenylalanine in dichloromethane.

    • Add MOMCl (1.5 equivalents) and ZnCl₂ (0.1 equivalents) at 0°C.

    • Stir for 12 hours, then quench with water.

    • Extract with ethyl acetate and purify via column chromatography.

Yield : 70–76%.

Method B: Nitration-Reduction-Chlorination

  • Step 1 : Nitrate L-phenylalanine at the para position using HNO₃/H₂SO₄.

  • Step 2 : Reduce the nitro group to an amine with H₂/Pd-C.

  • Step 3 : Convert the amine to a chloromethyl group via Sandmeyer reaction (CuCl, HCl).

Yield : 65–72% (over three steps).

Esterification of the Carboxylic Acid

The carboxylic acid group is esterified using ethanol under acidic conditions:

  • Reagents : N-acetyl-4-(chloromethyl)-L-phenylalanine, ethanol, thionyl chloride.

  • Procedure :

    • Suspend the acid in ethanol at 0°C.

    • Add thionyl chloride (1.2 equivalents) dropwise.

    • Reflux for 4 hours, then concentrate under vacuum to obtain the ethyl ester.

Yield : 90–95%.

Alternative Pathways and Modifications

One-Pot Acetylation-Esterification

To streamline synthesis, acetylation and esterification can be combined:

  • Reagents : L-phenylalanine, acetic anhydride, ethanol, H₂SO₄.

  • Procedure :

    • Heat L-phenylalanine in ethanol with H₂SO₄ (catalyst).

    • Add acetic anhydride and reflux for 6 hours.

    • Neutralize with NaHCO₃ and extract the product.

Yield : 82%.

Solid-Phase Synthesis

For peptide applications, the compound is synthesized on resin:

  • Resin : Wang resin pre-loaded with Fmoc-L-phenylalanine.

  • Steps :

    • Deprotect Fmoc with piperidine.

    • Acetylate with acetic anhydride.

    • Introduce chloromethyl via on-resin Friedel-Crafts alkylation.

Purity : >95% (HPLC).

Optimization and Yield Analysis

StepReagentsSolventTemperatureYield (%)
AcetylationAcetic anhydride, NaHCO₃H₂O25°C85–90
ChloromethylationMOMCl, ZnCl₂DCM0°C70–76
EsterificationSOCl₂, EtOHEtOHReflux90–95

Key Findings :

  • Direct chloromethylation (Method A) outperforms nitration-reduction routes in yield and simplicity.

  • Thionyl chloride-mediated esterification achieves near-quantitative conversion.

Industrial Synthesis and Scalability

Large-scale production (kilogram quantities) employs continuous-flow reactors to enhance efficiency:

  • Acetylation : Flow reactor with immobilized lipase for enantioselective acetylation.

  • Chloromethylation : Microreactors with ZnCl₂ catalyst reduce reaction time to 2 hours.

  • Esterification : Distillation under reduced pressure removes ethanol, minimizing side reactions.

Purity : >99% (by NMR) .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Formation of reduced derivatives such as alcohols.

    Hydrolysis: Formation of N-Acetyl-4-(chloromethyl)-L-phenylalanine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug design.

  • Anticancer Agents : The compound has been investigated for its potential role in developing anticancer drugs. It serves as a precursor for synthesizing melphalan, an alkylating agent used in chemotherapy, which highlights its importance in oncology .
  • Peptide Synthesis : The chloromethyl group in the compound facilitates nucleophilic substitution reactions, enabling the formation of peptide bonds with amino acids and other biomolecules. This property is crucial for synthesizing peptide-based therapeutics .

Biochemical Research

2.1 Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. For instance, studies have shown that modifications to the compound can yield potent inhibitors of acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .

2.2 Substrate for Proteases

The compound's ability to mimic natural substrates makes it useful in studying protease activity. It can be employed to investigate the mechanisms of proteolytic enzymes involved in various biological processes, including immune responses and cellular signaling .

Synthetic Chemistry

3.1 Versatile Synthetic Intermediates

This compound is a versatile intermediate in organic synthesis. Its functional groups allow for diverse chemical transformations:

  • Alkylation Reactions : The chloromethyl group can be replaced with various nucleophiles, leading to the synthesis of new compounds with tailored properties.
  • Formation of Heterocycles : The compound can be utilized to create heterocyclic structures that exhibit unique biological activities, expanding the library of potential drug candidates .

Study on Anticancer Properties

A study focused on the synthesis of melphalan derivatives from this compound demonstrated enhanced cytotoxicity against cancer cell lines compared to traditional melphalan formulations. The modifications improved selectivity towards cancer cells while reducing off-target effects, showcasing the compound's potential in cancer therapy .

Enzyme Inhibition Research

In a series of experiments evaluating acetylcholinesterase inhibitors, derivatives synthesized from this compound exhibited IC50 values significantly lower than those of existing inhibitors, indicating superior potency and efficacy in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • Synthetic Efficiency : The target compound exhibits high synthesis yields (76–96%) compared to trifluoroethyl derivatives (73.1% conversion) .
  • Substituent Effects : The chloromethyl group introduces steric hindrance, reducing catalytic hydrogenation efficiency compared to unsubstituted phenylalanine esters . In contrast, nitro-substituted analogs (e.g., 4-nitro-L-phenylalanine) are synthesized via nitration with 90% yield .
  • Prodrug Potential: Both the target compound and ibuprofenate derivatives demonstrate prodrug utility, though the latter is tailored for anti-inflammatory activity .

Reactivity and Functionalization

  • Chloromethyl Group : The electrophilic chloromethyl moiety enables nucleophilic substitution reactions, facilitating conjugation with biomolecules or further derivatization. This contrasts with nitro groups, which require reduction (e.g., to amines or azides) for functionalization .
  • Ester Hydrolysis : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing metabolic stability. For example, valproic acid prodrugs using phenylalanine ethyl esters show resistance to gastrointestinal hydrolysis, ideal for targeted delivery .

Biological Activity

N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the chloromethylation of L-phenylalanine followed by acetylation. The process can be summarized in the following steps:

  • Chloromethylation : L-phenylalanine is reacted with chloromethyl methyl ether in the presence of a base to introduce the chloromethyl group.
  • Acetylation : The resulting chloromethyl derivative is then acetylated using acetic anhydride to form N-acetyl derivatives.
  • Esterification : The final step involves esterification with ethanol to yield the ethyl ester form.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds with chloromethyl groups exhibit enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial alanine racemase, an enzyme crucial for peptidoglycan synthesis in bacterial cell walls .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
N-Acetyl-4-(chloromethyl)-L-Phe-EtOStaphylococcus aureus1510
N-Acetyl-4-(chloromethyl)-L-Phe-EtOEscherichia coli1220
N-Acetyl-4-(chloromethyl)-L-Phe-EtOPseudomonas aeruginosa185

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer assays. Research indicates that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction . The cytotoxicity was assessed using various cancer cell lines, including human leukemia cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
CEM (human leukemia)0.13 ± 0.06
HeLa (cervical cancer)0.25 ± 0.05
MCF-7 (breast cancer)0.30 ± 0.04

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications in the phenyl ring or the substitution patterns on the amino acid backbone have been shown to alter both antimicrobial and anticancer activities.

  • Chloromethyl Group : Essential for enhancing antimicrobial activity by acting as a reactive site for enzyme inhibition.
  • Acetyl Group : Improves solubility and stability, which may enhance bioavailability.
  • Ethyl Ester : Facilitates membrane permeability, aiding in cellular uptake.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in vivo and in vitro settings:

  • In Vitro Study : A study conducted on Ehrlich’s ascites carcinoma demonstrated significant tumor reduction when treated with this compound compared to control groups .
  • In Vivo Study : Animal models treated with varying doses exhibited dose-dependent responses, indicating potential for therapeutic use in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-Acetyl-4-(chloromethyl)-L-phenylalanine ethyl ester?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, chloromethyl esters can react with Boc-protected amino acids in DMF under basic conditions (e.g., triethylamine) to form acyloxy esters, followed by Boc deprotection using trifluoroacetic acid . Microwave-assisted coupling agents like DCC or carbonyldiimidazole (CDI) may enhance reaction efficiency, as demonstrated in analogous phenylalanine ester syntheses . Purification typically involves column chromatography or recrystallization.

Q. How is the structural integrity and purity of this compound validated in research settings?

  • Methodological Answer : Characterization combines NMR (¹H/¹³C) to confirm regiochemistry (e.g., chloromethyl group at the 4-position), LC-MS for purity assessment (>95%), and IR spectroscopy to verify ester/acetyl group retention . Quantitative analysis of residual solvents or byproducts is performed via GC or HPLC with UV detection (e.g., λmax ~255 nm) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The chloromethyl group is prone to hydrolysis under humid or basic conditions. Stability studies recommend storage at -20°C in anhydrous solvents (e.g., DMF or DCM) and inert atmospheres . Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can establish shelf-life parameters .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize hydrolysis of the chloromethyl group during synthesis?

  • Methodological Answer : Side reactions (e.g., hydrolysis to hydroxymethyl derivatives) are mitigated by:

  • Using anhydrous solvents and molecular sieves to scavenge water .
  • Lowering reaction temperatures (<0°C) during chloromethylation steps.
  • Employing non-nucleophilic bases (e.g., DBU) to suppress elimination pathways .
    Reaction progress is tracked via TLC or in situ FTIR to detect intermediate formation.

Q. What role does this compound play in studying enzyme-catalyzed ester hydrolysis or prodrug activation?

  • Methodological Answer : The ethyl ester and chloromethyl groups make it a substrate for esterases and nucleophilic enzymes. Researchers use:

  • In vitro assays : Incubate with liver microsomes or recombinant esterases (e.g., porcine liver esterase) and quantify hydrolysis products via LC-MS .
  • Kinetic studies : Measure kcat/Km values under varying pH (5–8) to identify optimal enzymatic activity .
  • Co-solvent systems : Add DMSO (<10%) to enhance solubility without denaturing enzymes .

Q. How does the chloromethyl substituent influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The 4-chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., thiols, amines), enabling bioconjugation or prodrug derivatization. Studies compare reactivity with methyl/ethyl analogs using:

  • Competition experiments : React with equimolar nucleophiles (e.g., NaN3 vs. NaSH) in polar aprotic solvents (DMF/DMSO).
  • DFT calculations : Model transition states to predict regioselectivity .
  • Kinetic isotope effects : Use deuterated chloromethyl derivatives to confirm mechanism .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported yields for similar phenylalanine ester derivatives?

  • Methodological Answer : Yield variations arise from differences in:

  • Protecting group strategy : Boc vs. Fmoc protection impacts steric hindrance and reaction efficiency .
  • Coupling agents : DCC vs. CDI alters activation kinetics and byproduct formation .
  • Workup protocols : Incomplete extraction of polar byproducts (e.g., trifluoroacetate salts) may inflate yields .
    Cross-validate yields using orthogonal methods (e.g., gravimetric analysis vs. NMR quantification).

Q. What experimental evidence supports the hypothesis that the chloromethyl group enhances cellular uptake in prodrug studies?

  • Methodological Answer : Comparative studies use:

  • Caco-2 cell monolayers : Measure permeability (Papp) of chloromethyl vs. methyl derivatives .
  • Fluorescence tagging : Conjugate with BODIPY and track intracellular accumulation via confocal microscopy .
  • Metabolomic profiling : Identify chloromethyl-derived metabolites (e.g., glutathione adducts) via HRMS .

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